2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorinated phenyl groups, a hydroxyl group, and a sulfonyl-substituted acetohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with 4-chlorobenzyl chloride in the presence of a base to form 2,2-bis(4-chlorophenyl)acetaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield 2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide. Finally, the sulfonylation of this intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine results in the formation of the target compound.
Industrial Production Methods
Industrial production of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,2-bis(4-chlorophenyl)-2-oxo-N’-[(4-methylphenyl)sulfonyl]acetohydrazide.
Reduction: Formation of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the chlorinated phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
4-methylbenzenesulfonyl hydrazide: Contains the sulfonyl group but lacks the chlorinated phenyl groups, leading to different reactivity and applications.
Uniqueness
2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide is unique due to its combination of chlorinated phenyl groups, a hydroxyl group, and a sulfonyl-substituted acetohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18Cl2N2O4S |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-(4-methylphenyl)sulfonylacetohydrazide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-14-2-12-19(13-3-14)30(28,29)25-24-20(26)21(27,15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16/h2-13,25,27H,1H3,(H,24,26) |
InChI Key |
ALJCTLJNLQAMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.